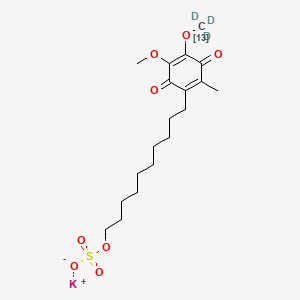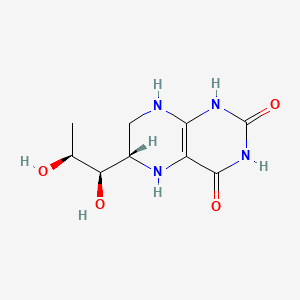![molecular formula C6H12ClF3N2 B13840097 [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₃N₂. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopentyl ring, and a hydrazine moiety.
Métodos De Preparación
The synthesis of [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with trifluoromethyl iodide to form 2-(trifluoromethyl)cyclopentane. This intermediate is then reacted with hydrazine hydrate in the presence of a suitable catalyst to yield [2-(Trifluoromethyl)cyclopentyl]hydrazine. Finally, the hydrochloride salt is formed by treating the hydrazine derivative with hydrochloric acid .
Análisis De Reacciones Químicas
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The hydrazine moiety can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of certain medical conditions, particularly those involving abnormal cellular processes.
Mecanismo De Acción
The mechanism of action of [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydrazine moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:
[2-(Trifluoromethyl)cyclopentyl]amine: This compound lacks the hydrazine moiety and has different chemical properties and applications.
[2-(Trifluoromethyl)cyclopentyl]methanol: This compound has a hydroxyl group instead of the hydrazine moiety, leading to different reactivity and uses.
[2-(Trifluoromethyl)cyclopentyl]carboxylic acid:
The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H12ClF3N2 |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)cyclopentyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)4-2-1-3-5(4)11-10;/h4-5,11H,1-3,10H2;1H |
Clave InChI |
KCPMBNKWUFCOBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)NN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


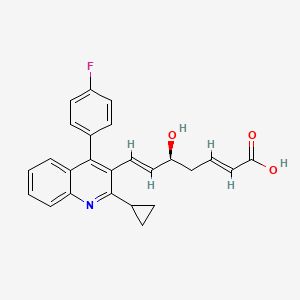
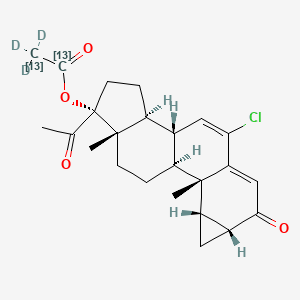

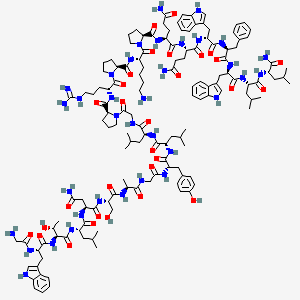
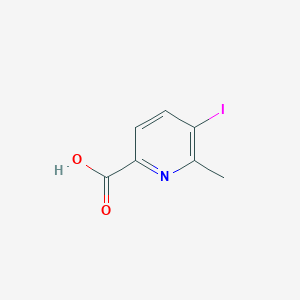

![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
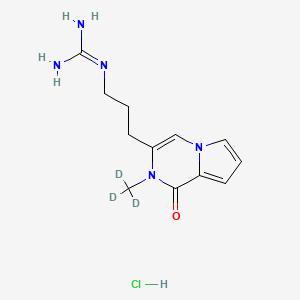
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)



